Product packaging for 2-(2-Chloropyrimidin-4-yl)acetic acid(Cat. No.:)

2-(2-Chloropyrimidin-4-yl)acetic acid

Cat. No.: B11813313
M. Wt: 172.57 g/mol
InChI Key: NDQWAPSFPLRBGZ-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental to the study of organic chemistry. Pyrimidines, which are six-membered heterocyclic aromatic rings with two nitrogen atoms at positions 1 and 3, are of paramount importance. They form the basis of essential biomolecules such as the nucleobases thymine, cytosine, and uracil, and are integral to numerous pharmaceuticals. The study of substituted pyrimidines, such as 2-(2-Chloropyrimidin-4-yl)acetic acid, is a vibrant area of research, driven by the quest for new therapeutic agents and functional materials.

Significance of Chloropyrimidine Scaffolds in Academic Inquiry

The introduction of a chlorine atom to the pyrimidine (B1678525) ring, creating a chloropyrimidine scaffold, significantly enhances the molecule's utility as a synthetic intermediate. The chlorine atom acts as a good leaving group, making the scaffold susceptible to nucleophilic aromatic substitution reactions. This reactivity allows for the facile introduction of a wide array of functional groups at specific positions on the pyrimidine ring, enabling the creation of large libraries of derivatives for biological screening. The 2-chloro and 4-chloro positions are particularly reactive, making compounds like this compound valuable precursors in drug discovery programs.

Overview of Research Trajectories for this compound

Research involving this compound is primarily focused on its use as a building block for the synthesis of more complex molecules with potential biological activity. The presence of both a reactive chloro group and a carboxylic acid moiety allows for a variety of chemical transformations. Key research trajectories include its use in the development of kinase inhibitors, anti-cancer agents, and other therapeutics. The acetic acid side chain provides a handle for amide bond formation, while the chloropyrimidine core allows for the introduction of various substituents to modulate biological activity and physicochemical properties.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

PropertyValue
CAS Number 1211581-39-3
Molecular Formula C6H5ClN2O2
Molecular Weight 172.57 g/mol
IUPAC Name This compound
SMILES O=C(O)CC1=NC(Cl)=NC=C1

Synthesis and Reactivity

While specific, detailed synthetic procedures for this compound are not extensively reported in publicly available literature, its synthesis can be conceptually understood through established methods for constructing substituted pyrimidines. A plausible synthetic route would involve the condensation of a three-carbon precursor with a suitable amidine, followed by chlorination and functional group manipulation to introduce the acetic acid side chain.

The reactivity of this compound is dominated by two main features: the electrophilic nature of the chloropyrimidine ring and the nucleophilic and acidic character of the carboxylic acid group.

Nucleophilic Aromatic Substitution: The chlorine atom at the 2-position of the pyrimidine ring is susceptible to displacement by a variety of nucleophiles. This is a common strategy for introducing amine, ether, and thioether linkages, which are prevalent in many biologically active molecules.

Carboxylic Acid Chemistry: The acetic acid moiety can undergo standard carboxylic acid reactions, such as esterification and amidation. This allows for the attachment of the molecule to other chemical entities or the modulation of its solubility and pharmacokinetic properties.

Applications in Medicinal Chemistry Research

The this compound scaffold is a valuable starting point for the synthesis of compounds with potential therapeutic applications. The pyrimidine core is a well-established pharmacophore found in numerous approved drugs.

Derivatives of this compound are likely to be investigated in the following areas:

Kinase Inhibitors: Many kinase inhibitors feature a substituted pyrimidine core that binds to the ATP-binding site of the enzyme. The 2-chloro position is often functionalized with an amine-containing group to form key hydrogen bond interactions within the kinase domain.

Antiviral and Anticancer Agents: Pyrimidine derivatives have a long history as antiviral and anticancer drugs, often acting as nucleoside analogues that interfere with DNA or RNA synthesis. While this compound itself is not a nucleoside, its derivatives could be designed to interact with other targets in viral replication or cancer cell proliferation pathways.

A notable example of a drug that contains a related structural motif is Pazopanib, an oral angiogenesis inhibitor that targets multiple receptor tyrosine kinases. Pazopanib features an N-(2-chloropyrimidin-4-yl) group, highlighting the importance of this scaffold in the development of targeted cancer therapies. googleapis.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5ClN2O2 B11813313 2-(2-Chloropyrimidin-4-yl)acetic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5ClN2O2

Molecular Weight

172.57 g/mol

IUPAC Name

2-(2-chloropyrimidin-4-yl)acetic acid

InChI

InChI=1S/C6H5ClN2O2/c7-6-8-2-1-4(9-6)3-5(10)11/h1-2H,3H2,(H,10,11)

InChI Key

NDQWAPSFPLRBGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1CC(=O)O)Cl

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 2 2 Chloropyrimidin 4 Yl Acetic Acid

Nucleophilic Substitution Reactions of the Chloro-Pyrimidine Moiety

The chlorine atom at the C-2 position of the pyrimidine (B1678525) ring is a good leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone of the synthetic utility of 2-(2-chloropyrimidin-4-yl)acetic acid, allowing for the introduction of a wide array of functional groups.

This compound readily reacts with various nitrogen-containing nucleophiles, such as primary and secondary amines, as well as hydrazines. These reactions typically proceed via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the chlorine, forming a Meisenheimer-like intermediate, followed by the expulsion of the chloride ion. researchgate.net

The reaction of 2-chloropyrimidines with amines is a well-established method for the synthesis of 2-aminopyrimidine (B69317) derivatives. The reaction conditions can influence the outcome, with some transformations requiring acidic conditions, which can lead to long reaction times and harsh conditions. researchgate.net However, alternative methods, such as microwave-assisted synthesis, have been shown to be effective in promoting these reactions, often leading to higher yields and shorter reaction times. researchgate.net The reactivity of the nucleophile plays a significant role, with more basic and less sterically hindered amines generally reacting more readily.

Hydrazine (B178648) and its derivatives also serve as potent nucleophiles in reactions with chloropyrimidines. For instance, the reaction of 2-S-ethylpyrimidin-4-one derivatives with hydrazine hydrate (B1144303) leads to the formation of sulfur-free 2-hydrazinopyrimidin-4-one products. nih.gov Similarly, esters and lactones of pyrimidinoacetic acid react with hydrazine derivatives to yield bicyclic heterocyclic systems. researchgate.net These reactions highlight the versatility of hydrazine in constructing more complex molecular architectures from chloropyrimidine precursors.

Table 1: Examples of Nucleophilic Substitution Reactions with Nitrogen Nucleophiles This table is for illustrative purposes and actual yields may vary based on specific reaction conditions.

Nucleophile Product Type General Reaction Conditions
Primary Amines (R-NH₂) 2-(Alkyl/Arylamino)pyrimidine derivatives Varies (e.g., heating, microwave irradiation)
Secondary Amines (R₂NH) 2-(Dialkylamino)pyrimidine derivatives Often requires heating
Hydrazine (N₂H₄) 2-Hydrazinopyrimidine derivatives Typically in a suitable solvent like ethanol

Several factors govern the rate and mechanism of nucleophilic substitution on the chloropyrimidine ring.

Leaving Group: The nature of the leaving group is a critical factor. For aromatic nucleophilic substitution, the typical trend for halogens as leaving groups can be F > Cl ≈ Br > I. ponder.ing This is in contrast to aliphatic SN2 reactions. The high electronegativity of fluorine stabilizes the transition state of the addition step, which is often the rate-determining step in SNAr reactions.

Solvent Effects: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation while not strongly solvating the anion, thus increasing the nucleophilicity of the attacking species. libretexts.org For SN1 type reactions, polar protic solvents are more effective as they can stabilize the carbocation intermediate. libretexts.orgyoutube.com

Nature of the Nucleophile: The strength of the nucleophile is a key determinant of the reaction rate, particularly in SN2 reactions. youtube.com Stronger nucleophiles lead to faster reactions. Factors that influence nucleophilicity include basicity, polarizability, and the presence of a negative charge. ponder.ing

Substituent Effects: The presence of other substituents on the pyrimidine ring can influence the regioselectivity of nucleophilic attack. Electron-withdrawing groups can further activate the ring towards nucleophilic substitution. wuxiapptec.com

Transformations Involving the Acetic Acid Side Chain

The acetic acid side chain of this compound offers another site for chemical modification. The carboxylic acid group can undergo a variety of reactions to form esters, amides, and other derivatives.

The carboxylic acid group can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst. This is a reversible reaction, and to drive it towards the product, water is often removed as it is formed. Various catalysts, such as sulfuric acid or p-toluenesulfonic acid, can be employed. e3s-conferences.org Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be used to facilitate esterification under milder conditions. nih.gov The kinetics of such reactions are often first-order with respect to the reactants. nih.gov

Table 2: Common Methods for Esterification of Carboxylic Acids

Method Reagents Typical Conditions
Fischer Esterification Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) Heating with removal of water
DCC/DMAP Coupling Alcohol, Dicyclohexylcarbodiimide, 4-Dimethylaminopyridine Room temperature in an organic solvent

The carboxylic acid group can be activated to form an acyl halide or an acid anhydride (B1165640), which are more reactive towards nucleophiles. For example, treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can convert the carboxylic acid to the corresponding acyl chloride. This acyl chloride can then react with a variety of nucleophiles, such as amines or alcohols, to form amides or esters, respectively. These reactions are typically high-yielding and proceed under mild conditions. Acetic anhydride is another common reagent used for acylation reactions, often in the presence of a base or acid catalyst. frontiersin.org

Cyclization and Annulation Reactions to Fused Heterocyclic Systems

This compound is a versatile precursor for the synthesis of a variety of fused heterocyclic systems. The presence of multiple reactive sites—the chloro substituent at the 2-position, the active methylene (B1212753) group of the acetic acid side chain, and the carboxyl group—allows for a range of cyclization and annulation strategies. These reactions are pivotal in the construction of bicyclic and polycyclic structures with potential applications in medicinal chemistry and materials science. The general approach often involves the reaction of the pyrimidine core with binucleophilic reagents, leading to the formation of new rings fused to the pyrimidine moiety.

One common strategy involves the initial reaction at the activated methylene group, followed by an intramolecular cyclization. For instance, condensation of the active methylene group with suitable reagents can be followed by a ring-closing reaction onto the pyrimidine ring. While specific examples starting directly from this compound are not extensively documented in readily available literature, the reactivity of analogous systems suggests that this compound can readily participate in such transformations. The synthesis of fused pyrimidines often involves the cyclocondensation of β-dicarbonyl compounds with N-C-N dinucleophiles. nih.gov

Another key reaction pathway is the nucleophilic substitution of the chlorine atom at the 2-position. This is a well-established method for the functionalization of chloropyrimidines and can be the first step in a sequence leading to a fused system. For example, reaction with a dinucleophile where one nucleophilic center displaces the chloride and the other subsequently reacts with the acetic acid side chain (or a derivative thereof) would lead to a fused ring.

The synthesis of fused pyrimidine systems such as pyrimidopyrimidines can be achieved by reacting aminopyrimidines with reagents like acetylacetone (B45752) or ethyl acetoacetate. researchgate.net Although this compound is not an aminopyrimidine, its chloro group can be displaced by an amino group, which can then undergo such cyclization reactions.

The following table summarizes representative examples of cyclization and annulation reactions leading to fused heterocyclic systems from pyrimidine precursors, illustrating the potential synthetic pathways for this compound.

Starting Material TypeReagent(s)Fused System FormedReaction Type
4-amino-6-aryl-2-aminopyrimidineAcetylacetonePyrimido[1,2-a]pyrimidineCyclocondensation
4-amino-6-aryl-2-aminopyrimidineEthyl acetoacetatePyrimido[1,2-a]pyrimidinoneCyclocondensation
2-aminoamidesThiophosgene2-Chloroquinazolin-4-olCyclization
Thiophene-substituted chalconesGuanidine (B92328), then AcetylacetonePyrimidopyrimidineCyclocondensation

These examples highlight the diverse strategies available for the synthesis of fused pyrimidines, which could be adapted for use with this compound, likely after some initial functional group manipulations.

Redox Chemistry of Pyrimidine Derivatives

The redox chemistry of pyrimidine derivatives is of significant interest due to the role of pyrimidine-containing nucleobases in biological electron transfer processes and the potential for developing novel electronic materials. The redox behavior of this compound will be influenced by the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, the chloro substituent, and the acetic acid side chain.

Reduction:

The pyrimidine ring is generally susceptible to reduction, often at the C4=C5 or C5=C6 double bond. The electrochemical reduction of pyrimidine derivatives has been studied, and it is known that the reduction potentials are influenced by the substituents on the ring. For instance, the electrochemical reduction of 4-aminopyrimidine (B60600) has been investigated in aqueous media. umich.edu

The chloro-substituent at the 2-position is a key site for reductive processes. Chloropyrimidines can undergo reductive dehalogenation, where the chlorine atom is replaced by a hydrogen atom. This can be achieved using various reducing agents, including catalytic hydrogenation. The ease of dehalogenation depends on the position of the chlorine atom and the presence of other substituents on the pyrimidine ring.

The carboxylic acid group can also be reduced, typically to an alcohol, using strong reducing agents like lithium aluminum hydride. However, this would be a competing reaction with the reduction of the pyrimidine ring and dehalogenation. The specific outcome would depend on the reaction conditions and the reducing agent employed.

Oxidation:

The pyrimidine ring is generally electron-deficient and therefore relatively resistant to oxidation. However, oxidation can occur under specific conditions, often leading to the formation of N-oxides or ring-opened products. The presence of the acetic acid side chain could potentially provide a site for oxidative degradation, for example, through decarboxylation under certain oxidative conditions.

The electrochemical oxidation of pyrimidine derivatives has also been explored, often in the context of their interaction with biomolecules like DNA. Pyrimidine-based compounds can exhibit irreversible or quasi-reversible redox behavior depending on their substitution patterns and the experimental conditions. researchgate.net

Functional GroupRedox ProcessExpected Product Type
Pyrimidine RingReductionDihydropyrimidine or Tetrahydropyrimidine
2-Chloro SubstituentReductionDehalogenated Pyrimidine
Acetic Acid GroupReduction2-(2-Chloropyrimidin-4-yl)ethanol
Pyrimidine RingOxidationPyrimidine N-oxide or Ring-opened products

Further experimental studies, such as cyclic voltammetry, would be necessary to determine the precise redox potentials and to fully elucidate the electrochemical behavior of this compound.

Structural Elucidation Methodologies in 2 2 Chloropyrimidin 4 Yl Acetic Acid Research

Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in providing detailed information about the molecular framework and functional groups present in 2-(2-chloropyrimidin-4-yl)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.

In ¹H NMR analysis of this compound, specific proton signals are expected. The methylene (B1212753) protons (-CH₂-) of the acetic acid moiety would typically appear as a singlet, with a chemical shift influenced by the adjacent electron-withdrawing pyrimidine (B1678525) ring and carboxylic acid group. The protons on the pyrimidine ring itself would manifest as distinct signals, likely doublets, with their chemical shifts and coupling constants providing definitive information about their relative positions. The acidic proton of the carboxyl group (-COOH) would be observed as a broad singlet, often at a downfield chemical shift, and its presence can be confirmed by D₂O exchange.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. Each unique carbon atom in this compound, including the carboxyl carbon, the methylene carbon, and the distinct carbons of the chloropyrimidine ring, would produce a separate resonance. The chemical shifts of these carbons are indicative of their electronic environment, for instance, the carbon bearing the chlorine atom is expected to be significantly shifted.

Table 1: Hypothetical NMR Data for this compound

Analysis Atom Expected Chemical Shift (δ) ppm Multiplicity
¹H NMR -CH₂- 3.5 - 4.0 Singlet
Pyrimidine-H 7.0 - 8.5 Doublet
Pyrimidine-H 8.5 - 9.0 Doublet
-COOH 10.0 - 13.0 Broad Singlet
¹³C NMR -CH₂- 40 - 50 -
Pyrimidine-C 110 - 160 -
Pyrimidine-C-Cl 150 - 165 -
-COOH 170 - 180 -

Note: This table represents expected values based on general principles of NMR spectroscopy for similar structures and is for illustrative purposes. Actual experimental values would be required for definitive assignment.

Mass Spectrometry (MS, High-Resolution MS, LC-MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental formula of a compound. For this compound (C₆H₅ClN₂O₂), the molecular weight is 172.57 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to this weight. A key feature would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), there would be two peaks, M⁺ and (M+2)⁺, with a relative intensity ratio of about 3:1, which is a characteristic signature for a monochlorinated compound.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₆H₅ClN₂O₂). Liquid Chromatography-Mass Spectrometry (LC-MS) could be used to analyze the purity of the compound and obtain its mass spectrum simultaneously. Fragmentation patterns observed in the mass spectrum can also offer structural information, for instance, by showing the loss of the carboxylic acid group or the chlorine atom.

Table 2: Expected Mass Spectrometry Data for this compound

Technique Measurement Expected Value
MS Molecular Ion (M⁺, for ³⁵Cl) m/z ≈ 172
Isotopic Peak (M+2, for ³⁷Cl) m/z ≈ 174 (Intensity ~33% of M⁺)
HRMS Exact Mass C₆H₅³⁵ClN₂O₂ = 171.9989

Note: The m/z values are approximate for standard MS and exact for HRMS.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would display several characteristic absorption bands. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group, which is often superimposed on C-H stretching bands. A sharp and strong absorption peak around 1700-1725 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the carboxylic acid. The C-Cl stretching vibration would typically appear in the fingerprint region, around 600-800 cm⁻¹. Vibrations associated with the C=N and C=C bonds of the pyrimidine ring would be observed in the 1400-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Carboxylic Acid (-COOH) O-H Stretch 2500 - 3300 (broad)
Carboxylic Acid (-COOH) C=O Stretch 1700 - 1725 (strong)
Pyrimidine Ring C=C and C=N Stretches 1400 - 1600
Alkyl C-H C-H Stretch 2850 - 3000
Chloroalkane C-Cl Stretch 600 - 800

Note: These are typical ranges and the exact positions can vary based on the molecular environment.

X-ray Crystallography for Molecular and Supramolecular Architecture Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise spatial arrangement of every atom in the molecule. This technique provides accurate bond lengths, bond angles, and torsion angles.

Furthermore, X-ray crystallography reveals the supramolecular architecture, which is how the molecules pack together in the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonds (e.g., between the carboxylic acid groups of neighboring molecules, forming dimers) and potential π-π stacking interactions between the pyrimidine rings. This information is crucial for understanding the physical properties of the solid-state material.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound (C₆H₅ClN₂O₂), the theoretical elemental composition can be calculated. Experimental results from elemental analysis are then compared to these theoretical values to confirm the purity and empirical formula of the synthesized compound. A close correlation between the found and calculated percentages for Carbon (C), Hydrogen (H), and Nitrogen (N) provides strong evidence for the compound's composition.

Table 4: Elemental Composition of this compound

Element Theoretical Percentage (%)
Carbon (C) 41.76
Hydrogen (H) 2.92
Chlorine (Cl) 20.54
Nitrogen (N) 16.23
Oxygen (O) 18.54

Note: Experimental values from analysis should be within ±0.4% of the theoretical values to be considered a good match.

Advanced Research Applications of 2 2 Chloropyrimidin 4 Yl Acetic Acid As a Synthetic Intermediate

Role in the Design and Synthesis of Drug Candidates

The unique structural attributes of 2-(2-Chloropyrimidin-4-yl)acetic acid make it a valuable starting material in medicinal chemistry for the creation of novel drug candidates. Its pyrimidine (B1678525) ring is a well-established pharmacophore in numerous therapeutic areas, while the chloro substituent and the acetic acid moiety provide reactive handles for diverse chemical modifications, enabling the exploration of extensive chemical space.

Scaffolding for Kinase Inhibitor Development

The pyrimidine nucleus is a cornerstone in the design of kinase inhibitors, a class of drugs that target protein kinases to interfere with cellular signaling pathways often dysregulated in diseases like cancer. While direct examples detailing the use of this compound are specific to patented synthetic routes, the broader class of chloropyrimidines is fundamental in this area. The chloro group at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various amine-containing fragments that can interact with the hinge region of the kinase ATP-binding site. The acetic acid side chain offers a point for further elaboration of the molecule, enabling the optimization of potency, selectivity, and pharmacokinetic properties. This strategic design allows for the generation of libraries of potential kinase inhibitors for screening and lead optimization.

Precursor for Complex Heterocyclic Systems and Novel Molecular Architectures

The reactivity of this compound is leveraged in the synthesis of more complex heterocyclic systems. The dual functionality of the molecule allows for sequential or one-pot reactions to build fused ring systems or introduce diverse substituents. For instance, the carboxylic acid can be converted to an amide, ester, or other functional groups, which can then participate in intramolecular cyclization reactions with the pyrimidine ring or with substituents introduced at the 2-position. This versatility is crucial for developing novel molecular architectures that may exhibit unique biological activities and provide new scaffolds for drug discovery programs.

Development of Diverse Pharmacophores within Medicinal Chemistry Research

A pharmacophore represents the essential steric and electronic features required for a molecule to interact with a specific biological target. The this compound scaffold can be strategically modified to present a variety of pharmacophoric features. The pyrimidine ring itself can act as a hydrogen bond acceptor, while modifications at the 2-position and through the acetic acid side chain can introduce hydrogen bond donors, hydrophobic groups, and charged moieties. This adaptability allows medicinal chemists to design and synthesize compounds that can target a wide range of receptors, enzymes, and other biological targets, thereby contributing to the development of diverse pharmacophores for various therapeutic indications.

Utility in Agrochemical Discovery and Development

In the field of agrochemicals, the pyrimidine scaffold is a key component in many commercially successful fungicides and pesticides. The structural features of this compound make it an important intermediate for the synthesis of new active ingredients with improved efficacy, selectivity, and environmental profiles.

Synthesis of Fungicidal Agents and Related Compounds

Pyrimidine derivatives are widely recognized for their potent fungicidal properties. The synthesis of novel fungicides often involves the use of functionalized pyrimidine building blocks like this compound. The chloro atom can be displaced by various nucleophiles, such as anilines, phenols, or thiols, to introduce moieties that are crucial for antifungal activity. The acetic acid group can be further functionalized to modulate the compound's physical properties, such as solubility and systemic transport within the plant, which are critical for effective disease control. Research in this area focuses on creating derivatives that are effective against a broad spectrum of fungal pathogens while exhibiting low toxicity to non-target organisms.

Precursors for Pesticide Intermediates

Beyond its direct use in creating active ingredients, this compound also serves as a precursor for more complex pesticide intermediates. Its chemical reactivity allows for its incorporation into larger molecular frameworks that are later converted into the final pesticide products. This multi-step synthetic approach provides flexibility in the manufacturing process and allows for the introduction of specific structural features required for the desired pesticidal activity and safety profile. The use of such tailored intermediates is a key strategy in the efficient and cost-effective production of modern agrochemicals.

Potential Contributions to Material Science Research

The inherent electronic properties of the pyrimidine ring make it a desirable component in the development of novel organic materials with tailored optoelectronic characteristics. researchgate.netalfa-chemistry.com As a synthetic intermediate, this compound offers the foundational scaffold for creating functional materials designed for applications in organic electronics.

The pyrimidine core is known for its π-deficient nature, which imparts a high electron affinity to molecules incorporating this moiety. researchgate.netresearchgate.net This characteristic is crucial for developing electron-transporting or accepting materials used in devices such as Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). alfa-chemistry.com The strategic value of this compound lies in its capacity for controlled chemical derivatization at two distinct points, enabling the construction of sophisticated molecular architectures like donor-acceptor (D-A) systems.

The reactive 2-chloro substituent is a prime site for nucleophilic aromatic substitution (SNAr) reactions. This allows for the covalent attachment of various electron-donating groups to the electron-accepting pyrimidine core, creating molecules with strong intramolecular charge transfer (ICT) properties. Such D-A molecules are fundamental to the performance of thermally activated delayed fluorescence (TADF) emitters in next-generation OLEDs. nih.gov

Furthermore, the acetic acid functional group provides a secondary handle for polymerization or surface functionalization. It can be converted into an ester or amide to serve as a monomer unit in the synthesis of functional polymers. Alternatively, the carboxylic acid can anchor the molecule onto the surface of conductive or semiconductive substrates, facilitating the creation of structured thin films and interfaces within electronic devices.

Table 1: Potential Material Science Applications Enabled by the Functional Groups of this compound

Functional GroupRelevant Chemical ReactionPotential Application in Material Science
Pyrimidine Core π-stacking, coordinationElectron transport layer in OLEDs and OFETs alfa-chemistry.com
2-Chloro Group Nucleophilic Aromatic Substitution (SNAr)Attachment of electron-donating moieties to form D-A dyes for OPVs or TADF emitters researchgate.netnih.gov
Acetic Acid Moiety Esterification, AmidationMonomer for creating functional polymers; anchor for surface functionalization

Applications in Chemical Biology Tool Development

In the field of chemical biology, small molecules that can be used to probe, track, or modulate biological processes are of paramount importance. cas.cn this compound is an ideal scaffold for the synthesis of such chemical tools due to its dual reactive sites, which allow for the systematic construction of multifunctional probes.

Chemical biology tools often require several key components: a targeting or recognition element, a reporter tag (e.g., a fluorophore or biotin), and often a linker. The structure of this compound is well-suited for assembling these components through orthogonal chemical reactions.

The 2-chloro position can be readily functionalized by attaching reporter groups. For instance, reaction with an amino-functionalized fluorophore (such as a BODIPY dye) via SNAr would yield a fluorescent probe. frontiersin.org This strategy allows the intrinsic biological recognition properties of the pyrimidine core, or another attached moiety, to be visualized in cellular imaging experiments. Pyrimidine derivatives have been successfully used to create fluorescent probes for various biological targets. frontiersin.org

Simultaneously, the acetic acid group serves as a versatile conjugation handle for attaching the entire construct to biomolecules. Using standard carbodiimide (B86325) coupling chemistry (e.g., with EDC/NHS), the acid can form a stable amide bond with amine groups present in peptides, proteins, or amino-modified oligonucleotides. This bioconjugation capability is fundamental for creating targeted probes or affinity-based pulldown reagents. nih.gov

Moreover, the pyrimidine scaffold itself is a "privileged substructure" in medicinal chemistry, known to interact with a wide range of biological targets. nih.gov This makes derivatives of this compound valuable for inclusion in diversity-oriented synthesis (pDOS) libraries. Such libraries are screened to identify novel modulators of challenging drug targets, including protein-protein interactions. nih.gov The ability to easily diversify the molecule at two positions makes it a powerful starting point for generating a large number of structurally distinct compounds for high-throughput screening. For instance, pyrimidine nucleoside analogues have been developed as chemical probes to investigate parasite replication. nih.gov

Table 2: Design of Chemical Biology Tools Using this compound

Molecular ComponentFunctional Handle on IntermediateExample of Attached MoietyResulting Chemical Tool
Reporter Tag 2-Chloro GroupFluorescent Dye (e.g., BODIPY)Fluorescent Imaging Probe frontiersin.org
Reporter Tag 2-Chloro GroupBiotinAffinity-Based Pulldown Reagent
Biomolecule Acetic Acid GroupPeptide or AntibodyTargeted Probe
Diverse Fragment 2-Chloro Group / Acetic Acid GroupVarious small organic fragmentsCompound Library for Drug Discovery nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-Chloropyrimidin-4-yl)acetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, pyrimidine derivatives can be functionalized via halogenation at the 2-position, followed by coupling with acetic acid derivatives. Optimization includes controlling temperature (e.g., 0–60°C), solvent selection (e.g., DMF or THF), and catalysts (e.g., palladium for cross-coupling). By-products like unreacted intermediates can be minimized using column chromatography or recrystallization .

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : X-ray crystallography (XRD) is the gold standard for structural determination. Key parameters include bond angles (e.g., C-Cl bond length ~1.73 Å), torsion angles, and unit cell dimensions (e.g., monoclinic system with space group P2₁/c). Complementary techniques like NMR (¹H/¹³C) and FT-IR validate functional groups, such as the carboxylic acid (-COOH) and chloropyrimidine moieties .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation or skin contact due to potential irritancy. Storage should be in a cool, dry environment (<25°C), and waste disposal must comply with hazardous chemical regulations. Safety data sheets (SDS) should be reviewed for spill management and first-aid measures .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?

  • Methodological Answer : Single-crystal XRD analysis provides precise atomic coordinates and intermolecular interactions (e.g., hydrogen bonding or π-π stacking). For example, deviations in bond angles or unexpected torsion values may indicate tautomerism or crystal packing effects. Refinement software like SHELXL (with R-factor thresholds <0.05) ensures accuracy .

Q. What strategies address low yields in the synthesis of derivatives for drug discovery?

  • Methodological Answer : Low yields often stem from steric hindrance or competing side reactions. Strategies include:

  • Protecting Groups : Temporarily block reactive sites (e.g., carboxylic acid) during coupling steps.
  • Microwave-Assisted Synthesis : Accelerate reaction kinetics under controlled conditions.
  • High-Throughput Screening : Optimize solvent/base combinations (e.g., K₂CO₃ in acetonitrile) .

Q. How does this compound serve as a scaffold for kinase inhibitors?

  • Methodological Answer : The chloropyrimidine moiety acts as a hinge-binding motif in kinase active sites. Structure-activity relationship (SAR) studies involve substituting the acetic acid group with pharmacophores (e.g., amides or sulfonamides). Computational docking (e.g., AutoDock Vina) predicts binding affinity, while in vitro assays (IC₅₀ measurements) validate inhibition .

Q. What analytical methods resolve contradictions in spectroscopic data interpretation?

  • Methodological Answer : Conflicting NMR/IR peaks may arise from tautomerism or impurities. Solutions include:

  • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to distinguish isomers.
  • Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.
  • Thermogravimetric Analysis (TGA) : Detects solvent residues or decomposition products .

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